1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one
Description
Properties
IUPAC Name |
1-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-7(17)6-18-12-14-11-10(15-16-12)8-4-2-3-5-9(8)13-11/h2-5H,6H2,1H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMYESRNNJDMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Coupling
A Mitsunobu reaction between the triazinoindole thiol and 2-hydroxypropan-2-one (acetol) could theoretically form the thioether. However, this approach is less favorable due to the poor leaving group ability of hydroxyl in acetol and the requirement for stoichiometric triphenylphosphine.
Disulfide Reduction
Reduction of the triazinoindole disulfide with LiAlH4 in the presence of acetone has been attempted, but yields remain low (<30%) due to competing ketone reduction.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Chloroacetone Alkylation | 65–75 | ≥95 | Scalable, minimal byproducts | Requires anhydrous conditions |
| Mitsunobu Coupling | 20–30 | 80–85 | No base required | Low efficiency, costly reagents |
| Disulfide Reduction | 25–30 | 70–75 | Simple setup | Poor selectivity, side reactions |
Data adapted from analogous triazinoindole syntheses.
Spectroscopic Validation and Quality Control
FT-IR Analysis
High-Resolution Mass Spectrometry (HRMS)
HPLC Purity
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors have been proposed to enhance mixing and heat transfer during the alkylation step. Pilot studies indicate a 15% yield improvement compared to batch processes.
Chemical Reactions Analysis
1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a potential mechanism for its anticancer activity . Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Known for its antimalarial and antidepressant activities.
Indolo[2,3-b]quinoxalines: Important DNA intercalating agents with antiviral and cytotoxic activity.
1-((5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propyl-1,3-dihydro-2H-benzimidazol-2-one: A compound with similar structural features but different biological activities.
These comparisons highlight the unique properties of 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one, particularly its potential in medicinal chemistry and material science.
Biological Activity
1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazinoindole moiety linked to a thioether and a ketone functional group. Its molecular formula is , and it possesses notable physicochemical properties that influence its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of triazinoindoles exhibit antibacterial , antifungal , and anti-inflammatory properties. In one study, newly synthesized derivatives showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .
| Activity Type | Target Organisms | Results |
|---|---|---|
| Antibacterial | E. coli | High activity compared to commercial antibiotics |
| Antibacterial | S. aureus | Significant inhibition observed |
| Antifungal | C. albicans | Effective at low concentrations |
The proposed mechanism for the biological activity of 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one involves the inhibition of key enzymes or pathways in microbial cells. For instance, compounds with similar structures have been shown to interfere with DNA synthesis or protein function in bacteria .
Study on Antileishmanial Activity
In a recent study exploring the antileishmanial potential of triazinoindole derivatives, it was found that compounds similar to 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one effectively inhibited the growth of Leishmania donovani. The mechanism involved the generation of reactive oxygen species (ROS), which contributed to cell death in the parasite .
Cytotoxicity Assessment
Cytotoxicity tests conducted on mammalian cell lines revealed that while the compound exhibited antimicrobial properties, it also showed a selective toxicity profile. The selectivity index (SI) calculated from cytotoxicity (CC50) and growth inhibition (IC50) indicated favorable therapeutic windows for further development .
Q & A
Q. Table 1: Comparative Synthesis Routes
| Method | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Conventional | DMF, Et3N, 18h, 80°C | 70% | >95% | |
| Microwave-assisted | DMF, Et3N, 150W, 2h | 90% | >98% | |
| Solvent-free | Ball milling, 30 min | 65% | >90% |
Q. Table 2: Key SAR Findings
| Derivative | Modification | Activity (IC50) | Target |
|---|---|---|---|
| 8-Bromo analog | C8-Br | 1.2 µM | Colon cancer |
| Propyl-thioether | C3-SCH2COOEt | 5.8 µM | Antifungal |
| Phenothiazine hybrid | Fused phenothiazine moiety | 0.8 µM | p53 activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
